5α-Reductase Type 1 Inhibitory Potency: Quantitative Comparison Against the Clinical Benchmark Finasteride
CAS 864919-45-9 was evaluated for inhibition of human 5-alpha-reductase type 1 in a cell-based system using the androgen-sensitive LNCaP prostate cancer cell line. The compound displayed negligible inhibitory activity, with an IC₅₀ exceeding 13,600 nM [1]. By comparison, finasteride, a clinically approved 5-alpha-reductase inhibitor (a 4-azasteroid), exhibits an IC₅₀ of approximately 5–10 nM against the type 2 isozyme, and the natural coumarin derivative umbelliferone showed an IC₅₀ of 2.1 µM in related assays [2]. Consequently, CAS 864919-45-9 is defined as a functionally inert negative control for 5α-reductase type 1 enzymatic studies.
| Evidence Dimension | Inhibition of 5-alpha-reductase type 1 (IC₅₀) |
|---|---|
| Target Compound Data | > 13,600 nM |
| Comparator Or Baseline | Finasteride (IC₅₀ ≈ 5–10 nM for type 2; umbelliferone IC₅₀ ≈ 2,100 nM for type 1) |
| Quantified Difference | Target compound > 1,300-fold weaker than finasteride; > 6.5-fold weaker than umbelliferone |
| Conditions | LNCaP cell culture system; ChEMBL205216 assay |
Why This Matters
This distinguishes CAS 864919-45-9 as an experimentally validated, biologically inert control for 5α-reductase type 1 target engagement, a rare classification among thiadiazole-containing screening compounds.
- [1] BindingDB. Ki Summary: CHEMBL816490. IC₅₀ > 13,600 ± n/a nM against 5-alpha-reductase type 1 in LNCaP cells. Citation: Fan G et al. Bioorg Med Chem Lett 11:2361-3 (2001). PMID: 11527731. View Source
- [2] Fan G, Mar W, Park MK, Choi EW, Kim K, Kim S. A novel class of inhibitors for steroid 5alpha-reductase: synthesis and evaluation of umbelliferone derivatives. Bioorg Med Chem Lett. 2001;11(17):2361-2363. doi:10.1016/s0960-894x(01)00429-2. View Source
